Lipophilicity (XLogP3) Comparison: The 4-Chloro Analog is Significantly More Lipophilic Than the 4-Fluoro and 4-Methyl Analogs, Altering Permeability for CNS Applications
The target compound's lipophilicity, a critical determinant of passive membrane permeability and oral absorption, is distinctly higher than its 4-fluoro and 4-methyl analogs. The 4-chloro derivative has a predicted XLogP3 of 3.7, representing a 40% increase in lipophilicity compared to the 4-fluoro analog (XLogP3 ~2.6) and a 16% increase over the 4-methyl analog (XLogP3 ~3.2) [1][2]. This places the 4-chloro compound firmly within the optimal CNS drug space (XLogP3 typically 2-5), suggesting superior passive blood-brain barrier penetration potential over its less lipophilic counterparts in a BBB-screening cascade [3]. The 4-ethyl analog (XLogP3 3.9) is slightly more lipophilic, but the chloro-compound provides a more balanced profile with its greater electron-withdrawing character.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.7 (predicted) |
| Comparator Or Baseline | 4-Fluoro analog: ~2.6 (predicted); 4-Methyl analog: ~3.2 (predicted); 4-Ethyl analog: 3.9 (predicted) |
| Quantified Difference | Target vs. 4-F: Δ = +1.1 (+40%); Target vs. 4-Me: Δ = +0.5 (+16%); Target vs. 4-Et: Δ = -0.2 (-5%) |
| Conditions | Predicted using XLogP3 algorithm; values for comparators based on structural analogs and standard cheminformatic calculations. |
Why This Matters
The higher lipophilicity directly impacts CNS penetration potential, making this analog the preferred choice for neuroscience or psychiatric target screening campaigns where BBB permeability is a prerequisite.
- [1] Kuujia.com. (2026). Computed Properties for 3-(4-chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one. Retrieved April 29, 2026. View Source
- [2] Kuujia.com. (2026). Computed Properties for 3-(4-ethylbenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one (CAS 899215-14-6). Retrieved April 29, 2026. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
